

Predicted ADMET Profile of 1-benzyl-1H-indole-3-carbothioamide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-benzyl-1H-indole-3-carbothioamide

Cat. No.: B1183347

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Introduction

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound **1-benzyl-1H-indole-3-carbothioamide**. In the early stages of drug discovery, in silico ADMET prediction is a critical step to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition. This document summarizes the predicted physicochemical properties, pharmacokinetic characteristics, drug-likeness, and potential toxicity of **1-benzyl-1H-indole-3-carbothioamide**, based on computational models. The data presented herein is generated using well-established online ADMET prediction tools such as SwissADME and pkCSM, which employ sophisticated algorithms and extensive databases of chemical compounds.^{[1][2][3][4]}

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its ADMET profile, influencing its solubility, permeability, and interactions with biological systems. The predicted properties for **1-benzyl-1H-indole-3-carbothioamide** are summarized in the table below.

Property	Predicted Value	Significance
Molecular Formula	C16H14N2S	Provides the elemental composition.
Molecular Weight	266.36 g/mol	Influences diffusion and transport across membranes. [5]
LogP (Octanol/Water Partition Coefficient)	3.85	Indicates lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA)	64.9 Å ²	Predicts cell permeability and oral bioavailability.
Number of Hydrogen Bond Donors	2	Influences solubility and binding to biological targets.
Number of Hydrogen Bond Acceptors	2	Influences solubility and binding to biological targets.
Number of Rotatable Bonds	3	Relates to conformational flexibility and binding affinity.
Aqueous Solubility (LogS)	-4.5	Predicts the solubility of the compound in water.

Predicted Pharmacokinetic Properties (ADME)

The following tables summarize the predicted ADME properties of **1-benzyl-1H-indole-3-carbothioamide**.

Absorption

Parameter	Predicted Value	Significance
Gastrointestinal (GI) Absorption	High	Indicates good potential for oral bioavailability.
P-glycoprotein (P-gp) Substrate	No	Suggests the compound is not likely to be actively effluxed from cells.[6]
Caco-2 Permeability (log Papp in 10 ⁻⁶ cm/s)	0.95	Predicts the rate of absorption across the intestinal epithelial barrier.

Distribution

Parameter	Predicted Value	Significance
Volume of Distribution (VDss, log L/kg)	0.45	Indicates the extent of drug distribution in the body tissues.
Blood-Brain Barrier (BBB) Permeation	Yes	Suggests the compound may cross the blood-brain barrier.
Plasma Protein Binding (%)	92%	High binding may affect the free drug concentration and efficacy.

Metabolism

Parameter	Predicted Value	Significance
CYP1A2 Inhibitor	Yes	Potential for drug-drug interactions with substrates of this enzyme. [6]
CYP2C9 Inhibitor	No	Lower potential for interactions with CYP2C9 substrates.
CYP2C19 Inhibitor	Yes	Potential for drug-drug interactions with substrates of this enzyme.
CYP2D6 Inhibitor	No	Lower potential for interactions with CYP2D6 substrates.
CYP3A4 Inhibitor	Yes	Potential for significant drug-drug interactions.

Excretion

Parameter	Predicted Value	Significance
Total Clearance (log ml/min/kg)	0.15	Predicts the rate of elimination of the drug from the body.
Renal OCT2 Substrate	No	Suggests limited active secretion by the kidneys via this transporter.

Predicted Toxicity Profile

Toxicity is a major cause of drug failure. The predicted toxicity profile of **1-benzyl-1H-indole-3-carbothioamide** is outlined below.

Toxicity Endpoint	Predicted Result	Significance
AMES Toxicity	Non-mutagenic	Indicates a low likelihood of being a bacterial mutagen.
hERG I Inhibitor	Yes	Potential risk of cardiotoxicity.
Hepatotoxicity	Yes	Potential for liver injury.
Skin Sensitization	No	Low likelihood of causing an allergic skin reaction.
Minnow Toxicity (log mM)	-0.85	Ecotoxicity parameter.

Drug-Likeness and Medicinal Chemistry Friendliness

Drug-likeness models assess whether a compound possesses properties that are common among known drugs.

Rule/Filter	Prediction	Significance
Lipinski's Rule of Five	0 violations	Good oral bioavailability is likely.
Ghose Filter	0 violations	The compound falls within the preferred range for drug-like properties.
Veber's Rule	0 violations	Good oral bioavailability is likely based on molecular size and flexibility.
Bioavailability Score	0.55	A score indicating a reasonable probability of having good oral bioavailability.
PAINS (Pan Assay Interference Compounds)	0 alerts	Low likelihood of interfering with in vitro assays.

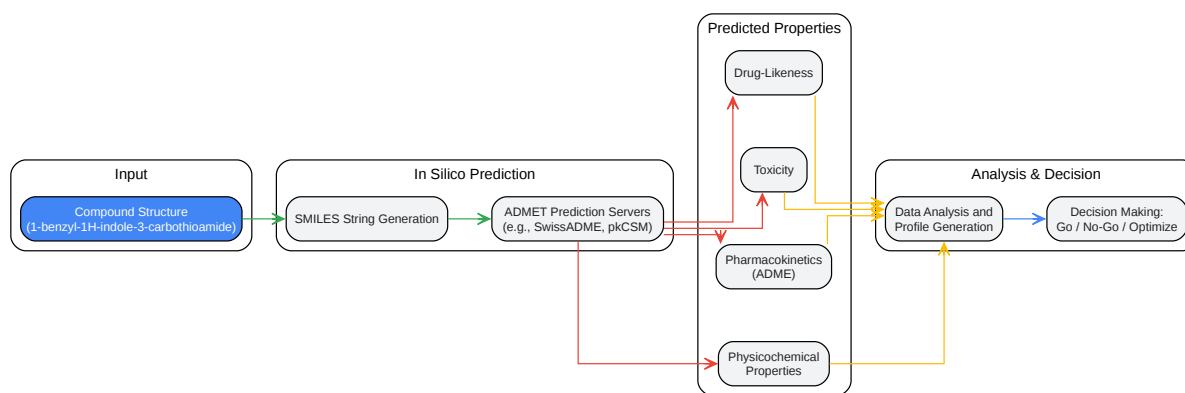
Experimental Protocols: In Silico ADMET Prediction

The predicted ADMET properties presented in this guide were generated using a standard in silico workflow. This methodology relies on computational models to predict the pharmacokinetic and toxicological properties of a chemical structure.

Methodology:

- **SMILES String Generation:** The chemical structure of **1-benzyl-1H-indole-3-carbothioamide** was converted into its corresponding Simplified Molecular Input Line Entry System (SMILES) string: C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=S)N.
- **Input to Prediction Servers:** The SMILES string was submitted to multiple well-validated, freely accessible web-based ADMET prediction platforms, such as SwissADME and pkCSM. [\[3\]](#)[\[7\]](#)
- **Property Calculation:** These platforms utilize a variety of computational methods to predict ADMET properties:
 - **Quantitative Structure-Activity Relationship (QSAR):** Models based on the statistical correlation between the chemical structure and experimental ADMET data for a large set of compounds. [\[8\]](#)
 - **Physicochemical Property Calculation:** Algorithms to compute properties like molecular weight, LogP, and TPSA directly from the chemical structure.
 - **Pharmacophore Modeling:** Identification of 3D arrangements of functional groups that are essential for interaction with specific proteins (e.g., metabolic enzymes, transporters).
 - **Graph-based Signatures:** Methods, like those used in pkCSM, that encode the topological and chemical environment of atoms in a molecule to predict its properties. [\[1\]](#)
- **Data Aggregation and Analysis:** The output from the prediction servers was collected, organized into the tables presented in this document, and analyzed to provide a comprehensive ADMET profile of the compound.

Mandatory Visualizations



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Caption: Workflow for In Silico ADMET Prediction.

Conclusion

The in silico ADMET profile of **1-benzyl-1H-indole-3-carbothioamide** suggests that it has several favorable drug-like properties. The compound is predicted to have high gastrointestinal absorption and good blood-brain barrier permeability. It adheres to Lipinski's Rule of Five, indicating a higher probability of oral bioavailability. However, potential liabilities have also been identified, including the inhibition of several key cytochrome P450 enzymes, which could lead to drug-drug interactions, and predicted cardiotoxicity and hepatotoxicity. These predictions provide valuable insights for the further development of this compound. It is recommended that these in silico findings be validated through in vitro and in vivo experimental studies to confirm the ADMET profile and guide any necessary lead optimization efforts.

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